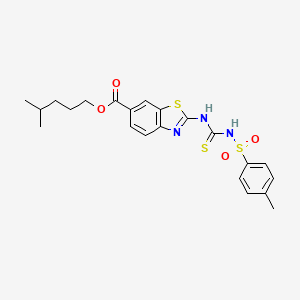
BChE-IN-28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-28 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Selective inhibition of butyrylcholinesterase is considered a viable therapeutic approach for treating neurodegenerative disorders such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of BChE-IN-28 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves the use of modified Ellman’s method for measuring butyrylcholinesterase activity in human serum .
Analyse Des Réactions Chimiques
BChE-IN-28 undergoes various chemical reactions, including hydrolysis and inhibition reactions. The compound is known to inhibit butyrylcholinesterase activity by binding to the enzyme’s active site. Common reagents used in these reactions include dibucaine and fluoride . The major products formed from these reactions are the hydrolyzed substrates and the inhibited enzyme complex .
Applications De Recherche Scientifique
BChE-IN-28 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer’s disease . The compound is also used in enzyme inhibition assays to study the effects of various inhibitors on butyrylcholinesterase activity . Additionally, this compound is employed in the detection of anti-cholinesterase substances in aqueous solutions .
Mécanisme D'action
The mechanism of action of BChE-IN-28 involves the selective, competitive, and reversible inhibition of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders . The molecular targets involved in this process include the choline-binding pocket and the catalytic residues of butyrylcholinesterase .
Comparaison Avec Des Composés Similaires
BChE-IN-28 is unique in its selective inhibition of butyrylcholinesterase compared to other similar compounds. Some of the similar compounds include decamethonium, thioflavin T, propidium, huprine, and ethopropazine . These compounds also inhibit butyrylcholinesterase but may have different binding affinities and selectivity profiles. This compound stands out due to its high selectivity and potency in inhibiting butyrylcholinesterase activity .
Propriétés
Formule moléculaire |
C22H25N3O4S3 |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
4-methylpentyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C22H25N3O4S3/c1-14(2)5-4-12-29-20(26)16-8-11-18-19(13-16)31-22(23-18)24-21(30)25-32(27,28)17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,23,24,25,30) |
Clé InChI |
ILQBKFSZTLSTQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
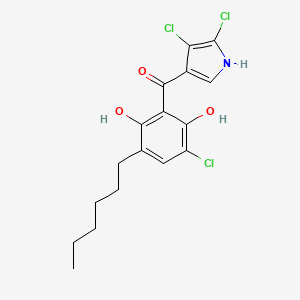
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
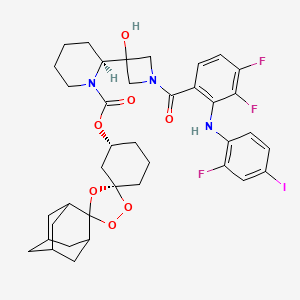
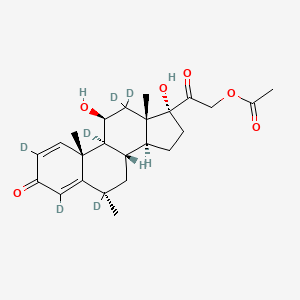
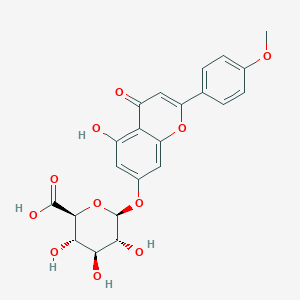
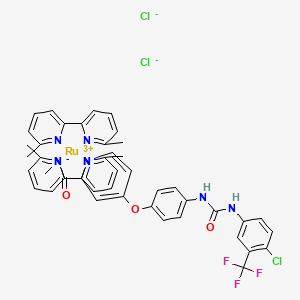
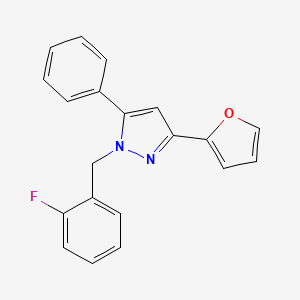
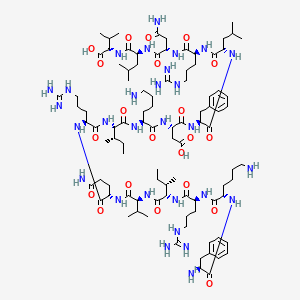
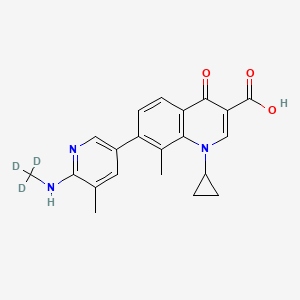
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
